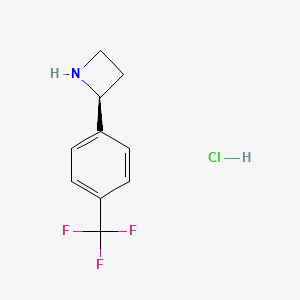
(S)-2-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride is a chiral azetidine derivative characterized by the presence of a trifluoromethyl group attached to a phenyl ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(trifluoromethyl)benzaldehyde.
Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving the aldehyde group and an appropriate amine.
Chirality Introduction: The chiral center is introduced using chiral catalysts or chiral starting materials to ensure the desired stereochemistry.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-substituted ketones, while reduction can produce saturated azetidine derivatives.
Scientific Research Applications
(S)-2-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of (S)-2-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This interaction can modulate the activity of target proteins, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenylhydrazine hydrochloride
- Trifluoromethyl ketones
Uniqueness
(S)-2-(4-(Trifluoromethyl)phenyl)azetidine hydrochloride is unique due to its chiral azetidine ring and the presence of a trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased stability and enhanced biological activity, compared to other trifluoromethyl-substituted compounds.
Properties
Molecular Formula |
C10H11ClF3N |
|---|---|
Molecular Weight |
237.65 g/mol |
IUPAC Name |
(2S)-2-[4-(trifluoromethyl)phenyl]azetidine;hydrochloride |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-3-1-7(2-4-8)9-5-6-14-9;/h1-4,9,14H,5-6H2;1H/t9-;/m0./s1 |
InChI Key |
YWQIXVCYXOINPH-FVGYRXGTSA-N |
Isomeric SMILES |
C1CN[C@@H]1C2=CC=C(C=C2)C(F)(F)F.Cl |
Canonical SMILES |
C1CNC1C2=CC=C(C=C2)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















